2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the phenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.
Attachment of the furan and thiophene groups: These heterocyclic groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- 2-(3,5-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both furan and thiophene rings, along with the phenoxy group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21NO3S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21NO3S/c1-15-9-16(2)11-18(10-15)24-14-20(22)21(12-17-5-3-7-23-17)13-19-6-4-8-25-19/h3-11H,12-14H2,1-2H3 |
InChI Key |
OFLNEIVQAXIVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3)C |
Origin of Product |
United States |
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